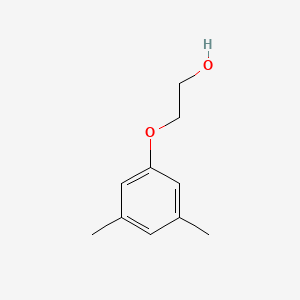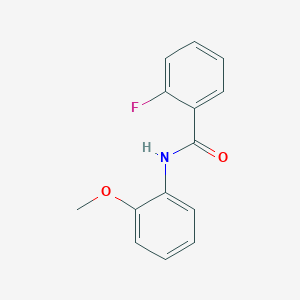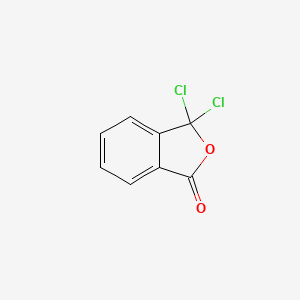
2,2,4,4,5,5,7,7-Octamethyloctane
Vue d'ensemble
Description
2,2,4,4,5,5,7,7-Octamethyloctane is a highly branched alkane with the molecular formula C16H34. It is known for its unique structure, which consists of an octane backbone with eight methyl groups attached at the 2, 4, 5, and 7 positions. This compound is often used in various industrial and research applications due to its stability and distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2,4,4,5,5,7,7-Octamethyloctane can be synthesized through several methods. One common synthetic route involves the alkylation of 2,4,4-trimethylpentane with methyl chloride in the presence of a strong acid catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale alkylation processes. These processes utilize continuous flow reactors and advanced separation techniques to achieve efficient production. The use of high-purity reagents and optimized reaction conditions is crucial to minimize by-products and maximize the yield of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,4,4,5,5,7,7-Octamethyloctane primarily undergoes substitution reactions due to the presence of multiple methyl groups. These reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include halogens (such as chlorine and bromine) and strong acids (such as sulfuric acid). The reactions typically occur under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, halogenation reactions can produce various halogenated derivatives, while acid-catalyzed reactions can lead to the formation of alkylated products .
Applications De Recherche Scientifique
2,2,4,4,5,5,7,7-Octamethyloctane has a wide range of applications in scientific research. In chemistry, it is used as a reference compound for studying the effects of branching on the physical and chemical properties of alkanes. In biology and medicine, it serves as a model compound for investigating the interactions of branched alkanes with biological membranes and proteins. Additionally, in the industrial sector, it is utilized as a solvent and a starting material for the synthesis of various specialty chemicals .
Mécanisme D'action
The mechanism of action of 2,2,4,4,5,5,7,7-Octamethyloctane involves its interaction with molecular targets such as enzymes and receptors. The compound’s highly branched structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. The pathways involved in its action include alterations in membrane fluidity and enzyme inhibition, which can affect various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2,2,4,4,5,5,7,7-Octamethyloctane include other highly branched alkanes such as 2,2,4,4,6,6,8,8-Octamethylnonane and 2,2,4,4,6,6,8,8-Decamethyldecane .
Uniqueness: What sets this compound apart from its similar counterparts is its specific branching pattern, which imparts unique physical and chemical properties. This distinct structure influences its boiling point, melting point, and reactivity, making it a valuable compound for various specialized applications .
Propriétés
IUPAC Name |
2,2,4,4,5,5,7,7-octamethyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34/c1-13(2,3)11-15(7,8)16(9,10)12-14(4,5)6/h11-12H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGICMFBIPBAOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C(C)(C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199662 | |
| Record name | Octane, 2,2,4,4,5,5,7,7-octamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5171-85-7 | |
| Record name | Octane, 2,2,4,4,5,5,7,7-octamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005171857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 2,2,4,4,5,5,7,7-octamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1614577.png)












![2-Methyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B1614599.png)
